

# A Guide to the Independent Verification of 2° Investing Initiative (2DII) Research Findings

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For Researchers, Scientists, and Professionals in Research-driven Fields

This guide provides a framework for the independent verification and assessment of research findings from the 2° Investing Initiative (**2DII**), now part of the Sustainable Finance Observatory. Given the nature of **2DII**'s work in climate-related financial analysis, which involves complex modeling and forward-looking scenarios, independent verification focuses on the robustness and transparency of the methodology rather than a simple replication of results. This guide outlines the core principles and a structured process for such an assessment.

The 2° Investing Initiative is a prominent think tank dedicated to aligning financial markets with international climate goals, such as those set out in the Paris Agreement.[1][2] A key output of their research is the Paris Agreement Capital Transition Assessment (PACTA), a free, open-source methodology and toolkit that measures the alignment of financial portfolios with various climate scenarios.[3][4][5][6] The stewardship of PACTA was transferred to the RMI (formerly Rocky Mountain Institute) in June 2022 to further scale its impact.[4][7][8]

## Principles of Verification for Climate-Related Financial Research

The validation of climate scenario analysis in the financial sector presents unique challenges, primarily due to the long-term nature of the projections and the inherent uncertainties.[9] Unlike traditional financial models that can be back-tested against historical data, climate models are forward-looking and based on a range of assumptions about future economic and climate



pathways.[9] Therefore, independent verification in this context is guided by the following principles:

- Transparency: The methodology, data sources, and underlying assumptions should be clearly documented and publicly available. **2DII**'s PACTA methodology is open-source, which allows for a high degree of transparency.[3][4][5]
- Methodological Soundness: The analytical approach should be robust, based on accepted scientific and financial principles, and subject to peer review or collaborative development.
  PACTA was developed in partnership with academic institutions and financial organizations.
  [7][8]
- Sensitivity Analysis: The model's sensitivity to key assumptions should be tested to understand the potential range of outcomes.
- Comparability: The methodology should allow for comparison with other models and approaches to assess its relative strengths and weaknesses.
- Practical Applicability: The research findings and tools should be usable and relevant for the intended audience, such as financial institutions and regulators.[10][11]

### **Comparative Methodological Assessment**

A direct quantitative comparison of independent verifications of **2DII**'s specific research findings is not readily available in public literature. Instead, a comparative assessment of the PACTA methodology against alternative approaches can be conducted. The following table outlines key parameters for such a comparison.



| Feature            | PACTA (developed<br>by 2DII)  | Proprietary Climate<br>Risk Models  | General ESG<br>Rating<br>Methodologies  |
|--------------------|---|---|---|
| Accessibility      | Open-source, free to use.[3][5]   | Commercial, requires subscription or purchase.  | Varies, often proprietary with public-facing summaries.   |
| Core Methodology   | Forward-looking scenario analysis comparing companies' 5-year production plans to climate transition pathways.[4] [5][12] | Can include a variety of approaches, including physical and transition risk assessments, often with less transparency on the underlying models. | Typically based on historical company-reported data and policies, assessing a broad range of environmental, social, and governance factors. |
| Data Sources       | Utilizes granular,<br>physical asset-level<br>data from specialized<br>providers.[4][6]                                   | Varies by provider,<br>may use a mix of<br>public and proprietary<br>data.  | Primarily relies on<br>company disclosures,<br>public records, and<br>media reports.  |
| Key Output         | Alignment metrics for financial portfolios with different climate scenarios.[4][5]  | Risk scores, financial impact projections, and heatmaps.  | ESG scores or ratings for individual companies.   |
| Verification Focus | Conceptual soundness, transparency of methodology, and robustness of scenario analysis.[9]                                | Accuracy of risk predictions (often difficult to validate), and alignment with regulatory expectations.   | Consistency of scoring, coverage of relevant ESG issues, and correlation with financial performance.  |

## Experimental Protocols for Independent Assessment



Researchers and institutions can conduct their own independent assessment of **2DII**'s research, particularly the PACTA methodology, by following a structured protocol.

Objective: To evaluate the robustness, transparency, and applicability of the PACTA methodology for assessing the climate alignment of a given financial portfolio.

#### Materials:

- PACTA for Investors online tool or PACTA for Banks software.
- A sample financial portfolio (e.g., a publicly available index fund or an institution's own portfolio).
- The PACTA for Investors Methodology Document.[4]
- Published climate scenarios (e.g., from the International Energy Agency IEA).

#### Procedure:

- Familiarization with the Methodology: Thoroughly review the PACTA methodology documentation to understand the underlying calculations, data sources, and assumptions.[4]
- Data Input and Preparation: Prepare the sample portfolio data in the required format for the PACTA tool.
- Scenario Selection: Choose a set of climate scenarios against which to test the portfolio's alignment.
- Execution of the Analysis: Run the portfolio through the PACTA tool.
- Results Interpretation: Analyze the output reports, focusing on the portfolio's alignment at the sector and technology level.
- Sensitivity Analysis (Conceptual):
  - Evaluate the impact of using different climate scenarios on the alignment results.
  - Assess the potential influence of the 5-year forward-looking timeframe on the conclusions.



- Consider the effect of the specific data providers used for physical asset-level information.
- Comparative Analysis:
  - If possible, compare the PACTA results with the output of another climate risk tool using the same portfolio.
  - Critically evaluate the differences in outputs based on the underlying methodological differences.
- Documentation and Reporting: Document the entire process, including the rationale for scenario selection, any challenges encountered, and a critical assessment of the PACTA methodology's strengths and limitations.

# Visualizing Verification Workflows and Methodologies

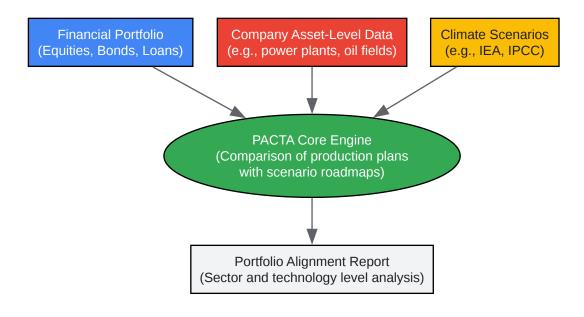
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the independent verification of climate-related financial research.



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Caption: Workflow for the independent assessment of the PACTA methodology.

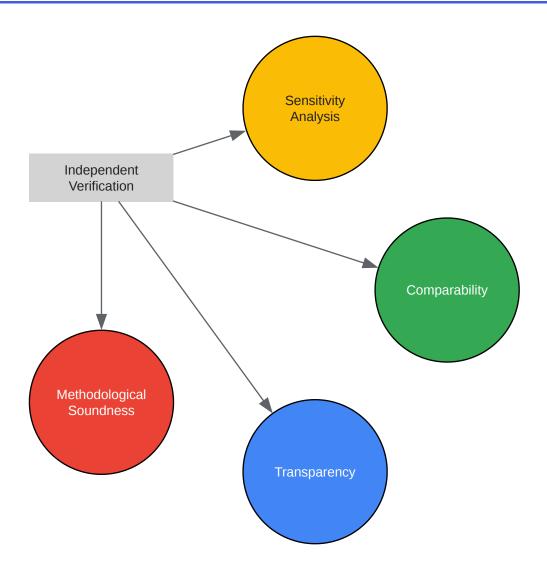




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Caption: High-level overview of the PACTA methodology's logical flow.





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Caption: Core principles for verifying climate-related financial research.

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